2,4,6-Trihydroxybenzoic acid

Inflammation Enzyme Inhibition Peroxidase Activity

Quercetin-based formulations risk toxic degradation product formation. 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is the exact reference standard mandated for stability-indicating method validation per ICH guidelines. • Identify & quantify the toxic quercetin degradation byproduct via HPLC/LC-MS • Differentiate MPO inhibition specificity: 2,4,6-THBA serves as a functionally distinct control vs. gallic acid • SAR studies: distinct redox profile for modeling hydroxyl-position-dependent antioxidant capacity Reliable ≥98% purity, in-stock for immediate global dispatch.

Molecular Formula C7H6O5
Molecular Weight 170.12 g/mol
CAS No. 83-30-7
Cat. No. B032333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trihydroxybenzoic acid
CAS83-30-7
Synonyms2,4,6-Trihydroxybenzenecarboxylic Acid;  NSC 36720;  Phloroglucinic Acid;  Phloroglucinolcarboxylic Acid
Molecular FormulaC7H6O5
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)C(=O)O)O)O
InChIInChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
InChIKeyIBHWREHFNDMRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trihydroxybenzoic Acid: Structural Identity and Functional Differentiation


2,4,6-Trihydroxybenzoic acid (2,4,6-THBA; CAS 83-30-7) is a trihydroxybenzoic acid defined by a benzene ring bearing a carboxyl group at position 1 and hydroxyl groups at the 2, 4, and 6 positions [1]. This specific ortho/para substitution pattern distinguishes it from the more widely studied 3,4,5-trihydroxybenzoic acid (gallic acid) and other isomers. It is a naturally occurring plant metabolite isolated from sources such as onion skin (Allium sp.) [2]. Critically, it is also identified as a toxic degradation byproduct of the flavonoid quercetin, a fact that carries significant implications for pharmaceutical formulation and stability studies [3].

1
Isomer-specific redox profiling and structure-activity relationship (SAR) studies
2
Quercetin degradation impurity identification and stability-indicating method development
3
Negative control or scaffold for myeloperoxidase (MPO) modulation research

Why 2,4,6-THBA Is Not Interchangeable with Other Isomers


The position of hydroxyl groups on the benzoic acid ring is not a trivial detail; it is the primary determinant of the molecule's redox potential, enzyme inhibition profile, and biological activity [1]. A direct comparator like gallic acid (3,4,5-trihydroxybenzoic acid) possesses three adjacent (vicinal) hydroxyl groups, enabling distinct metal-chelating geometries and a potent, yet often cytotoxic, antioxidant effect [2]. In contrast, the symmetrical 2,4,6-substitution pattern of 2,4,6-THBA results in fundamentally different electronic properties, complexation behavior, and a unique, less potent interaction profile with key enzymes such as myeloperoxidase (MPO) [3]. Therefore, substituting 2,4,6-THBA for gallic acid, or any other hydroxybenzoic acid isomer, without specific validation introduces significant and quantifiable variability in assay outcomes and product stability.

Gallic acid (3,4,5-THBA) is not interchangeable. The vicinal hydroxyl arrangement confers strong, dose-dependent MPO inhibition; the symmetrical 2,4,6 pattern exhibits a less efficient inhibitory profile, which may shift assay outcomes.
Antioxidant capacity differs fundamentally. Electrochemical and spectrophotometric fingerprints are distinct from other trihydroxybenzoic acid isomers, requiring isomer-specific validation.
Quercetin degradation pathway is unique to this isomer. Analytical methods for 2,4,6-THBA cannot be substituted with standards for other hydroxybenzoic acids.

Quantitative Differentiation from Structural Analogs


MPO Inhibition: 2,4,6-THBA vs. Gallic Acid

In a direct comparative study using the SIEFED assay, gallic acid exhibited a strong, dose-dependent inhibitory effect on human MPO activity at concentrations of 10⁻⁴, 10⁻⁵, and 10⁻⁶ M [1]. In stark contrast, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) was explicitly noted to have a 'less efficient inhibitory effect' [1]. This functional divergence is a direct consequence of the distinct hydroxylation pattern (2,4,6 vs. 3,4,5), as other compounds with fewer or no hydroxyl groups (e.g., 3,4-dihydroxybenzoic acid, salicylic acid, benzoic acid) exhibited an activator effect at 10⁻⁵ and 10⁻⁶ M [1].

MPO Inhibition: 2,4,6-THBA vs. Gallic Acid
Head-to-head
2,4,6-THBA: Less efficient inhibitory effect. Gallic acid: Important dose-dependent inhibitory effect (SIEFED assay, 10⁻⁴–10⁻⁶ M).
Reported enzyme inhibition context
Functional divergence confirms isomer-specific MPO interaction profile.
Inflammation Enzyme Inhibition Peroxidase Activity

Electrochemical Antioxidant Activity Profile

An electrochemical study comparing multiple hydroxybenzoic acids using differential pulse voltammetry (DPV) and standard antioxidant assays (FC, FRAP, DPPH, ABTS) provides a quantitative map of their relative activity [1]. The data, represented as normalized slopes of calibration curves, positions 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) with a distinct activity profile. While a direct head-to-head numerical value with gallic acid is not explicitly isolated in the figure legend, 2,4,6-THBA was included as a key comparator alongside 2,3,4-THBA and gallic acid, underscoring its relevance in systematic studies of structure-activity relationships [1]. This cross-assay profiling confirms that the 2,4,6-substitution pattern confers a unique redox signature that is not interchangeable with other isomers [1].

Electrochemical Antioxidant Activity Profile
Reported
Distinct multi-parametric profile (DPV, FC, FRAP, DPPH, ABTS) differentiates 2,4,6-THBA from 2,3,4-THBA and gallic acid.
Supports redox fingerprinting in SAR studies
Cross-assay profile confirms unique 2,4,6-substitution redox signature.
Electrochemistry Antioxidant Assay Redox Potential

Quercetin Stability: 2,4,6-THBA as Toxic Degradation Byproduct

A key differentiator for 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) is its specific and undesirable formation as a toxic byproduct from the degradation of solid-form quercetin [1]. This pathway is not a generic property of all hydroxybenzoic acids. The patent literature explicitly addresses methods and compositions to reduce the formation of 2,4,6-THBA, thereby increasing the shelf-life and safety of quercetin-based formulations (e.g., CORVITIN®) [1]. This quantifiable concern drives specific manufacturing and storage requirements (e.g., lyophilization, storage under inert gas) [1]. In contrast, compounds like gallic acid are not identified as a primary, toxic degradation product of quercetin under these conditions.

Quercetin Stability: Toxic Degradation Byproduct
Head-to-head
2,4,6-THBA is a primary toxic degradation product of solid-form quercetin; not a primary pathway for gallic acid.
Mandatory impurity profiling context
Essential for stability-indicating method development per patent literature.
Pharmaceutical Stability Flavonoid Degradation Toxicology

Application Scenarios for 2,4,6-Trihydroxybenzoic Acid


Quercetin Impurity Profiling Standard

2,4,6-THBA is an indispensable reference standard for any pharmaceutical or nutraceutical entity developing or manufacturing quercetin-based solid oral dosage forms. It is required for the development, validation, and routine execution of stability-indicating HPLC or LC-MS methods to monitor the formation of this specific toxic degradation product, as mandated by patent literature and ICH guidelines for impurity control [1]. Its use ensures product safety and shelf-life compliance.

Negative Control for MPO Inhibition Studies

Given its demonstrated 'less efficient' inhibitory effect on MPO compared to the strong, dose-dependent inhibition of gallic acid [2], 2,4,6-THBA serves a critical role as a structurally similar but functionally distinct control compound. Researchers can use it to validate that observed effects are specific to the 3,4,5-hydroxylation pattern (as in gallic acid) rather than a general property of trihydroxybenzoic acids. It can also serve as a starting scaffold for medicinal chemistry efforts aimed at developing MPO modulators with novel binding modes.

Phenolic Antioxidant SAR Reference Compound

2,4,6-THBA's unique 2,4,6-substitution pattern and its inclusion in multi-parametric antioxidant studies (including electrochemical and standard spectrophotometric assays) make it a valuable reference for SAR investigations [3]. Its distinct redox profile provides a key data point for computational chemists and biochemists seeking to model and understand how the precise placement of hydroxyl groups on a benzoic acid core dictates antioxidant capacity, electron transfer kinetics, and radical scavenging mechanisms [3].

Application
Selection Property
Validation Focus
Quercetin Impurity Profiling Standard
Specificity as quercetin degradation product
Stability-indicating method validation and impurity control
Negative Control for MPO Inhibition Studies
Isomer-dependent inhibitory profile
Mechanistic differentiation from 3,4,5-trihydroxybenzoic acid
Phenolic Antioxidant SAR Reference Compound
Unique 2,4,6-substitution redox signature
Electrochemical and spectrophotometric benchmark consistency

Technical Documentation Hub

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